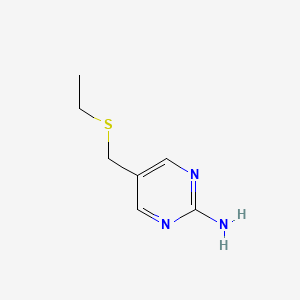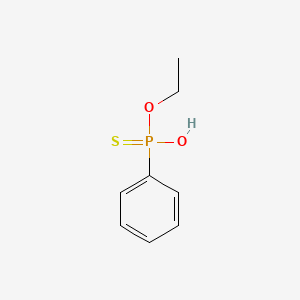![molecular formula C19H18ClF2N3O3 B12103596 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid CAS No. 167073-16-7](/img/structure/B12103596.png)
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sitafloxacinoisomer(RRS): is a fluoroquinolone antibiotic that exhibits potent antimicrobial activity against a broad spectrum of bacterial pathogens. It is an isomer of sitafloxacin, which is known for its efficacy in treating various bacterial infections, including those caused by Gram-positive, Gram-negative, anaerobic bacteria, and atypical pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sitafloxacinoisomer(RRS) involves several steps, starting from the condensation of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with tri-ethyl ortho-formate and (1R, 2S)-(-)-cis-1-2-fluorine cyclopropane amino-p-toluene sulfonic acid salt under sodium hydrogen conditions . The intermediate product is then hydrolyzed in hydrochloric acid solution and further reacted with (S)-N-((oxoboryl)methylene)-5-azaspiro[2.4]heptan-7-amine by condensation .
Industrial Production Methods: The industrial production of sitafloxacinoisomer(RRS) typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Sitafloxacinoisomer(RRS) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Sitafloxacinoisomer(RRS) is used in the synthesis of various chemical compounds and as a reference standard in analytical chemistry .
Biology: In biological research, sitafloxacinoisomer(RRS) is used to study the mechanisms of bacterial resistance and the efficacy of new antimicrobial agents .
Medicine: Sitafloxacinoisomer(RRS) is primarily used in the treatment of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections .
Industry: In the pharmaceutical industry, sitafloxacinoisomer(RRS) is used in the development and production of new antibiotics and antimicrobial therapies .
Mechanism of Action
Sitafloxacinoisomer(RRS) exerts its effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription . By interfering with these enzymes, sitafloxacinoisomer(RRS) prevents the bacteria from replicating and ultimately leads to their death .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone antibiotic used to treat a variety of bacterial infections.
Moxifloxacin: A broad-spectrum fluoroquinolone antibiotic.
Uniqueness: Sitafloxacinoisomer(RRS) is unique in its ability to remain active against strains resistant to other fluoroquinolones . Its structure, which includes a cis-fluorine cyclopropylamine group, contributes to its enhanced pharmacokinetic properties and reduced adverse reactions compared to similar compounds .
Properties
IUPAC Name |
7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861291 |
Source


|
| Record name | 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167073-16-7 |
Source


|
| Record name | 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate](/img/structure/B12103514.png)







![9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12103544.png)
![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12103550.png)
![2-pentyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12103558.png)

![2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid](/img/structure/B12103563.png)

